2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is an organic compound with a complex molecular structure that includes a morpholine ring, a cyclohexyl group, and a phenoxy group. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure contributes to its diverse chemical reactivity and potential biological activity, making it a candidate for further research and development in therapeutic contexts.
The compound is synthesized from readily available starting materials through a series of chemical reactions. It is commercially available for research purposes and can be sourced from chemical suppliers specializing in organic compounds.
This compound falls under the category of organic amides, specifically those that incorporate aromatic and aliphatic elements. Its classification is significant for understanding its reactivity and potential applications in medicinal chemistry.
The synthesis of 2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide typically involves multiple steps:
The reactions typically require controlled temperatures and specific solvents to ensure high yields. Common solvents include dimethyl sulfoxide or anhydrous ether, depending on the reaction conditions.
The molecular formula for 2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is C20H30N2O3. Its structural components include:
The compound exhibits a complex three-dimensional structure due to the presence of multiple functional groups, which influence its reactivity and interactions in biological systems.
2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide can undergo several types of chemical reactions:
The typical reagents used include:
| Property | Value |
|---|---|
| Molecular Formula | C20H30N2O3 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | 2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide |
| InChI | InChI=1S/C20H30N2O3/c1-17... |
| InChI Key | ZXKFMHGMBPCGIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NCC2(CCCCC2)N3CCOCC3 |
The physical properties indicate that this compound is likely soluble in organic solvents but may have limited solubility in water due to its hydrophobic components.
2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide has several potential scientific applications:
CAS No.: 26681-79-8
CAS No.: 118013-66-4
CAS No.: 59200-40-7
CAS No.:
CAS No.: 3672-03-5